(4E)-1-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-4-[hydroxy(5-methylfuran-2-yl)methylidene]-5-(pyridin-3-yl)pyrrolidine-2,3-dione
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Overview
Description
(4E)-1-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-4-[hydroxy(5-methylfuran-2-yl)methylidene]-5-(pyridin-3-yl)pyrrolidine-2,3-dione is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a thiadiazole ring, a pyrrolidine ring, and a pyridine ring, making it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4E)-1-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-4-[hydroxy(5-methylfuran-2-yl)methylidene]-5-(pyridin-3-yl)pyrrolidine-2,3-dione typically involves multiple steps, including the formation of the thiadiazole ring, the pyrrolidine ring, and the final coupling of these components. Common reagents used in these reactions include sulfur, hydrazine, and various aldehydes and ketones. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
(4E)-1-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-4-[hydroxy(5-methylfuran-2-yl)methylidene]-5-(pyridin-3-yl)pyrrolidine-2,3-dione can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, and solvents like ethanol or dichloromethane. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired products.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, (4E)-1-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-4-[hydroxy(5-methylfuran-2-yl)methylidene]-5-(pyridin-3-yl)pyrrolidine-2,3-dione may be studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine
In medicine, this compound could be investigated for its potential therapeutic effects. Its unique structure may allow it to interact with specific biological targets, making it a candidate for drug development.
Industry
In industry, this compound could be used in the development of new materials or as a catalyst in various chemical processes. Its unique properties may offer advantages over existing compounds in certain applications.
Mechanism of Action
The mechanism of action of (4E)-1-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-4-[hydroxy(5-methylfuran-2-yl)methylidene]-5-(pyridin-3-yl)pyrrolidine-2,3-dione involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in biological pathways. The compound’s unique structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- (4E)-1-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]-4-[hydroxy(5-methylfuran-2-yl)methylidene]-5-(pyridin-3-yl)pyrrolidine-2,3-dione
- (4E)-1-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-4-[hydroxy(5-methylfuran-2-yl)methylidene]-5-(pyridin-3-yl)pyrrolidine-2,3-dione
Uniqueness
The uniqueness of (4E)-1-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-4-[hydroxy(5-methylfuran-2-yl)methylidene]-5-(pyridin-3-yl)pyrrolidine-2,3-dione lies in its specific combination of functional groups and rings. This unique structure allows it to interact with different molecular targets and undergo various chemical reactions, making it a versatile compound for scientific research and industrial applications.
Properties
Molecular Formula |
C24H18N4O4S2 |
---|---|
Molecular Weight |
490.6 g/mol |
IUPAC Name |
1-(5-benzylsulfanyl-1,3,4-thiadiazol-2-yl)-4-hydroxy-3-(5-methylfuran-2-carbonyl)-2-pyridin-3-yl-2H-pyrrol-5-one |
InChI |
InChI=1S/C24H18N4O4S2/c1-14-9-10-17(32-14)20(29)18-19(16-8-5-11-25-12-16)28(22(31)21(18)30)23-26-27-24(34-23)33-13-15-6-3-2-4-7-15/h2-12,19,30H,13H2,1H3 |
InChI Key |
KMDIHWRPVHINCA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(O1)C(=O)C2=C(C(=O)N(C2C3=CN=CC=C3)C4=NN=C(S4)SCC5=CC=CC=C5)O |
Origin of Product |
United States |
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